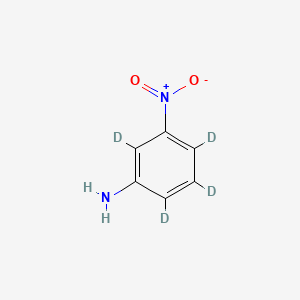

3-硝基苯胺-2,4,5,6-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Nitroaniline-2,4,5,6-d4 is a derivative of aniline, carrying a nitro functional group . It is an isomer of 2-nitroaniline and 4-nitroaniline . The deuterium atoms in the molecule are all located on the amino group (-NH2), and are chemically equivalent to the hydrogen atoms they replace .

Synthesis Analysis

3-Nitroaniline is produced on a commercial scale by reduction of 1,3-dinitrobenzene with hydrogen sulfide . In principle, it can also be prepared by nitration of benzamide followed by the Hofmann rearrangement of the resulting 3-nitrobenzamide .Molecular Structure Analysis

The molecular structure of 3-Nitroaniline-2,4,5,6-d4 has been optimized with Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311+G (d,p) basis set . The geometrical parameters of the title molecules have been analyzed .Chemical Reactions Analysis

3-Nitroaniline is used as a chemical intermediate for azo coupling component 17 and the dyes disperse yellow 5 and acid blue 29 . The reaction involves treating the 3-nitrobenzamide with sodium hypobromite or sodium hypochlorite to transform the amide group into an amine .Physical And Chemical Properties Analysis

3-Nitroaniline-2,4,5,6-d4 is a solid with a melting point of 112-114 °C (lit.) . Its empirical formula is C6D4H2N2O2 and it has a molecular weight of 142.15 .科学研究应用

Pharmacology

3-Nitroaniline-2,4,5,6-d4: is used in pharmacological studies as a stable isotope-labeled compound. It serves as an internal standard for quantifying the non-labeled 3-Nitroaniline in biological samples . This application is crucial in drug metabolism studies where precise measurement of compounds is necessary.

Material Science

In material science, 3-Nitroaniline-2,4,5,6-d4 is utilized in the synthesis of novel materials. Its incorporation into polymers and other materials can help in studying the effects of nitro groups on material properties .

Analytical Chemistry

3-Nitroaniline-2,4,5,6-d4: finds its application as a reference standard in analytical chemistry. It aids in the calibration of analytical instruments and ensures the accuracy of analytical methods, particularly in toxicity studies .

Environmental Science

Environmental scientists use 3-Nitroaniline-2,4,5,6-d4 as a tracer to study the environmental fate of 3-Nitroaniline . It helps in understanding the compound’s behavior in different environmental conditions and its potential impact .

Biochemistry

In biochemistry, 3-Nitroaniline-2,4,5,6-d4 is significant for studying enzyme kinetics and mechanisms. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and structure .

Organic Synthesis

This compound is also important in organic synthesis, where it is used as a building block for synthesizing various organic compounds. Its deuterium labeling allows for tracking the compound through different reaction pathways .

Theoretical Chemistry

Theoretical chemists employ 3-Nitroaniline-2,4,5,6-d4 in computational studies to model and predict the behavior of nitroaniline compounds. Density Functional Theory (DFT) and other quantum mechanical methods can be applied to understand its electronic structure and reactivity .

Physical Chemistry

Lastly, in physical chemistry, 3-Nitroaniline-2,4,5,6-d4 is used to study the thermodynamics and kinetics of nitroaniline compounds. Its isotopic labeling is particularly useful in spectroscopic studies to observe molecular vibrations and transitions .

安全和危害

未来方向

作用机制

Target of Action

It is known that nitroaniline compounds often interact with various enzymes and proteins within the body .

Mode of Action

Nitroaniline compounds generally undergo enzymatic reduction in the body, which can lead to the formation of reactive species .

Biochemical Pathways

Nitroaniline compounds are known to be involved in various biochemical processes, potentially affecting multiple pathways .

Result of Action

As a nitroaniline compound, it may have various effects depending on its specific interactions within the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Nitroaniline-2,4,5,6-d4 . These factors could include temperature, pH, and the presence of other compounds or enzymes.

属性

IUPAC Name |

2,3,4,6-tetradeuterio-5-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCVRTZCHMZPBD-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3'-13C]Uridine](/img/structure/B584035.png)

![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)

![6-[(Butan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B584040.png)

![Uridine-[5',5'-D2]](/img/structure/B584041.png)

![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)